4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide.
Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be attached through an amination reaction, where cyclopentylamine is reacted with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group.
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group and has a different substitution pattern.
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains an amino group instead of the cyclopentylamino group.
Uniqueness
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJDOFLCMEPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624890 | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-68-4 | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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